molecular formula C4H10NaO3PTe B13777805 O,O-Diethyl phosphorotelluroate, sodium salt

O,O-Diethyl phosphorotelluroate, sodium salt

Katalognummer: B13777805
Molekulargewicht: 287.7 g/mol
InChI-Schlüssel: KOVZBRVKGTULTQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O,O-Diethyl phosphorotelluroate, sodium salt is a chemical compound with the molecular formula C4H10NaO3PTe and a molecular weight of 287.683931. It is known for its unique properties and applications in various scientific fields .

Vorbereitungsmethoden

The synthesis of O,O-Diethyl phosphorotelluroate, sodium salt typically involves the reaction of diethyl phosphorochloridate with sodium telluride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

O,O-Diethyl phosphorotelluroate, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form tellurium dioxide and other oxidation products.

    Reduction: It can be reduced to form tellurium and other reduced species.

    Substitution: The compound can undergo substitution reactions where the tellurium atom is replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

O,O-Diethyl phosphorotelluroate, sodium salt has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of O,O-Diethyl phosphorotelluroate, sodium salt involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

O,O-Diethyl phosphorotelluroate, sodium salt can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C4H10NaO3PTe

Molekulargewicht

287.7 g/mol

IUPAC-Name

sodium;diethoxy-oxido-tellanylidene-λ5-phosphane

InChI

InChI=1S/C4H11O3PTe.Na/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1

InChI-Schlüssel

KOVZBRVKGTULTQ-UHFFFAOYSA-M

Kanonische SMILES

CCOP(=[Te])([O-])OCC.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.